molecular formula C18H28N4O3 B5614688 8-(ethoxyacetyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one

8-(ethoxyacetyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5614688
M. Wt: 348.4 g/mol
InChI Key: QLVBNYBPQJPGAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar spiro compounds typically involves multi-component reactions (MCRs), utilizing various starting materials and catalysts to achieve complex structures. For example, the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives was achieved via a one-pot MCR catalyzed by Et3N, demonstrating the complexity and efficiency of such syntheses (Jia Li et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often involves various spectroscopic and analytical techniques. For instance, novel bis-triazenes were characterized by spectroscopy, elemental analysis, and X-ray crystallography, providing insights into the molecular conformation and the interaction between aryl groups through pi-pi stacking (M. B. Peori et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving spirolactams and similar compounds are diverse, including cyclization reactions, alkylation, and others leading to various functionalized structures. For instance, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives was achieved via base-promoted double Michael addition, showcasing the versatility of reactions in constructing complex spiro-heterocyclic derivatives (M. Islam et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility, and crystallinity, are crucial for understanding their behavior and application potential. While specific physical properties of the requested compound were not directly available, studies on related compounds often include detailed thermodynamic and physical property analysis, such as crystal structure and thermodynamic properties studies (Wulan Zeng et al., 2021).

properties

IUPAC Name

8-(2-ethoxyacetyl)-2-[2-(1H-imidazol-5-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-2-25-11-17(24)21-8-3-6-18(12-21)7-4-16(23)22(13-18)9-5-15-10-19-14-20-15/h10,14H,2-9,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVBNYBPQJPGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC2(C1)CCC(=O)N(C2)CCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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